molecular formula C17H15BrN2O4 B4386363 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide

Cat. No. B4386363
M. Wt: 391.2 g/mol
InChI Key: OROATWJVZMCOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. It is a new psychoactive substance that has gained popularity in recent years. BMDP is a derivative of the well-known drug methamphetamine, and it has been reported to have similar effects on the central nervous system.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide increases the concentration of dopamine in the synaptic cleft, which leads to an increase in the activation of dopamine receptors. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide also acts as a potent inhibitor of the norepinephrine transporter and the serotonin transporter, which leads to an increase in the concentration of norepinephrine and serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has been reported to have various biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin, which leads to an increase in the activation of dopamine receptors, norepinephrine receptors, and serotonin receptors. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has also been found to increase heart rate, blood pressure, and body temperature. It has been reported to have anxiogenic and stimulatory effects.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has several advantages for lab experiments. It is easy to synthesize, and it has a high potency, which makes it an ideal compound for studying the effects of cathinones on the central nervous system. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It is also highly addictive, which makes it difficult to use in animal studies.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide. One direction is to study its long-term effects on the central nervous system. Another direction is to study its effects on different neurotransmitter systems. It is also important to study the potential therapeutic uses of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide, such as in the treatment of depression and anxiety disorders. Finally, it is important to study the potential risks associated with the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide, such as its potential for abuse and addiction.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has been used in various scientific research applications. One of the most common applications is in the field of neuroscience. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has been found to have similar effects on the central nervous system as methamphetamine. It has been reported to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, reward, and motivation. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)ethanediamide has also been used in the study of drug addiction and drug abuse.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4/c1-10-6-12(18)3-4-13(10)20-17(22)16(21)19-8-11-2-5-14-15(7-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROATWJVZMCOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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